rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride
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Overview
Description
rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride: is a chemical compound with the molecular formula C8H17NO3·HCl. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxypyrrolidine with methoxymethyl chloride in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride
- rac-(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-ylmethanol hydrochloride
Comparison: While these compounds share similar structural features, rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Biological Activity
rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidinehydrochloride is a chiral compound with potential biological significance. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H16ClNO3
- Molecular Weight : 195.66 g/mol
- CAS Number : 154851765
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may function as an inhibitor or modulator in various biochemical pathways:
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
The pharmacological profile of this compound includes:
- CNS Activity : Preliminary studies suggest that the compound may exhibit central nervous system (CNS) activity, potentially influencing mood and cognition.
- Antidepressant Properties : Some research indicates that it may have antidepressant-like effects in animal models.
- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain management scenarios.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Study on Antidepressant Effects :
- A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
-
Pain Management Study :
- Another study focused on the analgesic properties of the compound. Results indicated that it effectively reduced pain responses in a model of inflammatory pain, suggesting its potential utility as a therapeutic agent.
-
Neuropharmacological Assessment :
- Research assessing the neuropharmacological effects found that this compound modulated synaptic transmission and exhibited neuroprotective properties.
Properties
IUPAC Name |
(2S,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-10-5-6-8(12-3)7(11-2)4-9-6;/h6-9H,4-5H2,1-3H3;1H/t6-,7+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHVUGGNYUFHQZ-CZEXFEQNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(CN1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1[C@@H]([C@@H](CN1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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